molecular formula C10H7Cl2N3 B3045108 4,6-dichloro-5-methyl-2-(pyridin-2-yl)pyrimidine CAS No. 10198-77-3

4,6-dichloro-5-methyl-2-(pyridin-2-yl)pyrimidine

Cat. No.: B3045108
CAS No.: 10198-77-3
M. Wt: 240.09 g/mol
InChI Key: GKQVGLLABJUKGW-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-methyl-2-(pyridin-2-yl)pyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-5-methyl-2-(pyridin-2-yl)pyrimidine typically involves the reaction of 2-chloropyridine with 4,6-dichloro-5-methylpyrimidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high yield .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts like palladium on carbon (Pd/C) and bases such as sodium carbonate (Na2CO3) in solvents like dioxane is common .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-methyl-2-(pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products depend on the type of reaction. For example, substitution reactions yield various substituted pyrimidines, while cross-coupling reactions produce biaryl compounds .

Scientific Research Applications

4,6-Dichloro-5-methyl-2-(pyridin-2-yl)pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Dichloro-6-methylpyrimidine
  • 4,6-Dichloropyrimidine
  • 2,4-Dichloro-5-methylpyrimidine

Comparison: 4,6-Dichloro-5-methyl-2-(pyridin-2-yl)pyrimidine is unique due to the presence of the pyridin-2-yl group, which enhances its biological activity and makes it a valuable compound in medicinal chemistry. Compared to similar compounds, it exhibits higher potency and selectivity in certain biological assays .

Properties

IUPAC Name

4,6-dichloro-5-methyl-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3/c1-6-8(11)14-10(15-9(6)12)7-4-2-3-5-13-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQVGLLABJUKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2=CC=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476629
Record name Pyrimidine, 4,6-dichloro-5-methyl-2-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10198-77-3
Record name Pyrimidine, 4,6-dichloro-5-methyl-2-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-dichloro-5-methyl-2-(pyridin-2-yl)pyrimidine
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Reactant of Route 6
4,6-dichloro-5-methyl-2-(pyridin-2-yl)pyrimidine

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